molecular formula C8H8N2O3S2 B14603585 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid CAS No. 58089-28-4

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

Cat. No.: B14603585
CAS No.: 58089-28-4
M. Wt: 244.3 g/mol
InChI Key: MZXGNYZMRROKLI-UHFFFAOYSA-N
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Description

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a methyl group at the 1-position, a sulfanylidene group at the 2-position, and a sulfonic acid group at the 5-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Mercapto-5-benzimidazolesulfonic acid
  • 1-Methyl-2-thioxo-1,2-dihydrobenzimidazole-5-sulfonic acid

Comparison: 1-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

58089-28-4

Molecular Formula

C8H8N2O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonic acid

InChI

InChI=1S/C8H8N2O3S2/c1-10-7-3-2-5(15(11,12)13)4-6(7)9-8(10)14/h2-4H,1H3,(H,9,14)(H,11,12,13)

InChI Key

MZXGNYZMRROKLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)O)NC1=S

Origin of Product

United States

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